5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide, also known as EIDD-2801, is a potential antiviral drug that has gained significant attention due to its ability to inhibit the replication of a wide range of RNA viruses, including coronaviruses.
Wirkmechanismus
5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide is a prodrug that is metabolized into its active form, N4-hydroxycytidine (NHC), by host enzymes. NHC is a nucleoside analog that is incorporated into viral RNA during replication, leading to premature termination of RNA synthesis and inhibition of viral replication. NHC has also been shown to induce lethal mutagenesis, a process in which the high mutation rate of the virus leads to the production of non-functional viral particles.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for viral RNA polymerase, making it a promising candidate for antiviral therapy. The drug has also been shown to have a long half-life and good oral bioavailability, making it suitable for oral administration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide is its broad-spectrum antiviral activity, which makes it a potential treatment for a wide range of RNA viruses. However, one limitation of the drug is its potential to induce mutagenesis, which could lead to the emergence of drug-resistant viral strains.
Zukünftige Richtungen
Future research on 5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide could focus on optimizing the drug's pharmacokinetic properties, identifying potential drug-drug interactions, and assessing the drug's efficacy in clinical trials. Additionally, further research could explore the potential of this compound as a prophylactic treatment for viral infections and as a potential treatment for other RNA viruses, such as Ebola and Zika.
Synthesemethoden
5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide was first synthesized by a team of researchers at Emory University led by Dr. George Painter. The synthesis method involves the reaction of 5-ethyl-1H-pyrazole-4-carboxylic acid with 4-(6-oxo-1H-pyrimidin-2-yl)cyclohexanamine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the desired carboxamide product.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies as a potential treatment for a wide range of RNA viruses, including influenza, respiratory syncytial virus, chikungunya virus, and coronaviruses. In particular, this compound has been shown to inhibit the replication of SARS-CoV-2, the virus responsible for the COVID-19 pandemic, in vitro and in vivo. The drug has also been shown to be effective in reducing viral load and improving lung function in animal models of COVID-19.
Eigenschaften
IUPAC Name |
5-ethyl-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-13-12(9-18-21-13)16(23)19-11-5-3-10(4-6-11)15-17-8-7-14(22)20-15/h7-11H,2-6H2,1H3,(H,18,21)(H,19,23)(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQDHWADLIRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)NC2CCC(CC2)C3=NC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.